An In-depth Technical Guide to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine
An In-depth Technical Guide to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine is a chiral benzylic amine of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural features—a stereogenic center, a bromo-substituted phenyl ring, and an ortho-fluoro group—make it a valuable building block for constructing complex molecular architectures, particularly in the development of novel therapeutic agents. The bromine and fluorine substituents modulate the electronic properties of the aromatic core, influencing reactivity and potential intermolecular interactions within biological systems. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safe handling, offering field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in any laboratory setting. These properties dictate storage conditions, solvent selection, and reaction setup.
Structural and General Data
The molecule's identity is defined by its structure and internationally recognized identifiers.
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IUPAC Name: (1R)-1-(4-bromo-2-fluorophenyl)ethanamine[]
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CAS Number: 845930-79-2[2]
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Molecular Formula: C₈H₉BrFN[]
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Synonyms: Benzenemethanamine, 4-bromo-2-fluoro-α-methyl-, (αR)-[]
The core structure consists of an ethylamine group attached to a 4-bromo-2-fluorophenyl ring at the first carbon, which is a chiral center with the (R)-configuration.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 218.06 g/mol | [] |
| Exact Mass | 216.99024 Da | [3] |
| Appearance | Data not available; likely a liquid or low-melting solid | |
| pKa | 8.67 ± 0.10 (Predicted) | [4] |
| Solubility | Sparingly soluble in water (Predicted) | [5] |
Synthesis and Purification
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical development. The primary route to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine typically involves the asymmetric reduction of a ketone precursor or the resolution of a racemic mixture.
Synthetic Workflow: Asymmetric Reductive Amination
A common and efficient method for producing chiral amines is through the asymmetric reductive amination of the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one (CAS 625446-22-2)[6]. This process establishes the crucial stereocenter.
Caption: Asymmetric Reductive Amination Workflow.
Experimental Protocol: Conceptual Synthesis
While a specific, validated protocol was not found in the search results, a representative procedure based on standard organic chemistry principles is outlined below. This is a conceptual guide and must be adapted and optimized under appropriate laboratory conditions.
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Imine Formation:
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To a solution of 1-(4-bromo-2-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent (e.g., methanol or toluene), add a chiral amine source, such as (R)-α-methylbenzylamine (1.1 eq).
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Add a dehydrating agent, like molecular sieves, or use a Dean-Stark apparatus to remove water and drive the reaction to completion.
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Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the ketone is consumed.
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Diastereoselective Reduction:
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Cool the solution containing the intermediate imine to 0°C.
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Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq). The choice of reducing agent is critical; milder hydrides are preferred to avoid side reactions. The chiral auxiliary directs the hydride attack to stereoselectively form the desired diastereomer.
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Allow the reaction to warm to room temperature and stir for several hours.
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Deprotection and Workup:
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Quench the reaction carefully with water.
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If a benzyl-type chiral auxiliary was used, the N-benzyl group is typically removed via hydrogenolysis (e.g., H₂, Pd/C).
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Perform a standard aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
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Purification:
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Concentrate the crude product under reduced pressure.
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Purify the residue using flash column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes. The precise solvent system must be determined via TLC analysis.
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Analytical Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and stereochemical integrity of the final compound.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), signals in the aromatic region for the phenyl protons, and a broad singlet for the amine protons (NH₂). The coupling patterns of the aromatic protons would be complex due to the fluorine and bromine substituents.
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¹³C NMR: A distinct number of signals corresponding to the eight carbon atoms in the molecule would be expected. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.
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¹⁹F NMR: A singlet would confirm the presence of the single fluorine atom.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
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Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric purity (e.g., enantiomeric excess, %ee). The compound is run on a chiral stationary phase, which separates the (R) and (S) enantiomers, allowing for their quantification.
Reactivity, Stability, and Applications
Chemical Reactivity
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Nucleophilicity: The primary amine group is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides, sulfonamides, and imines, respectively.
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Aromatic Ring Chemistry: The bromo-substituted phenyl ring is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. This is a key feature for its use in building complex drug molecules.[]
Stability and Storage
The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Some similar amines are sensitive to air and light, so storage under an inert atmosphere (e.g., argon) may be advisable for long-term stability.[8][9]
Applications in Drug Discovery
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine serves as a critical chiral building block in the synthesis of pharmaceutically active compounds.[] Its utility stems from:
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Stereochemical Control: It introduces a defined stereocenter into a target molecule, which is often crucial for biological activity and selectivity.
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Pharmacophore Component: The substituted phenyl ring can engage in key binding interactions (e.g., halogen bonding, π-stacking) with protein targets.
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Synthetic Handle: The amine and bromo groups provide orthogonal points for further chemical modification, enabling the exploration of structure-activity relationships (SAR).
It is widely used in the development of ligands and as an intermediate for aromatic amines in drug discovery programs.[] For instance, related structures are integral to potent inhibitors like the MDM2 inhibitor APG-115, which features a substituted chloro-fluorophenyl group crucial for its activity.[10]
Caption: Relationship between structural features and applications.
Safety and Handling
Proper handling of all chemicals is paramount to ensuring laboratory safety.
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Hazard Identification: While a specific safety data sheet for the (R)-enantiomer was not found, related compounds are classified as harmful if swallowed, causing skin irritation, and serious eye irritation.[7] Some may cause respiratory irritation.[7][11]
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Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a laboratory coat.[8][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]
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First Aid Measures:
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[7]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][12]
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Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[7][12]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
References
- (R)-1-(4-Bromo-2-fluorophenyl)ethanamine, CAS No. 845930-79-2 - iChemical.
- 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, 98% Purity, C8H10BrClFN, 1 gram.
- CAS 845930-79-2 (R)-1-(4-Bromo-2-fluorophenyl)ethanamine - BOC Sciences.
- SAFETY D
- SAFETY DATA SHEET - (R)-(+)-1-(4-Bromophenyl)ethylamine.
- 1-(4-Bromo-2-fluorophenyl)cyclopropanamine | C9H9BrFN | CID 67294860 - PubChem.
- SAFETY D
- New Journal of Chemistry Supporting Inform
- SAFETY D
- (R)-1-(4-Fluorophenyl)ethanamine - LabSolu.
- Safety D
- (1R)-1-(3-BROMO-4-FLUOROPHENYL)ETHANAMINE 1212423-60-3 wiki - Guidechem.
- (R)-(+)-1-(4-Bromophenyl)ethylamine - LookChem.
- (1R)-1-(3-bromo-4-fluorophenyl)ethanamine | C8H9BrFN | CID 25324472 - PubChem.
- 1-(4-Bromo-2-fluorophenyl)ethan-1-one - PubChem.
- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.
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